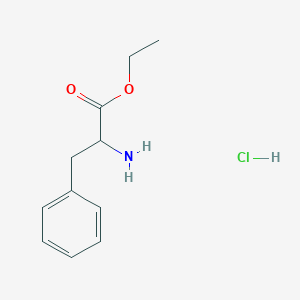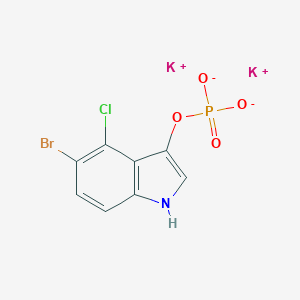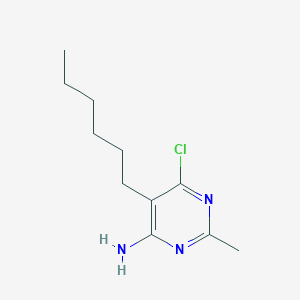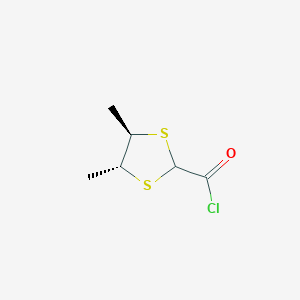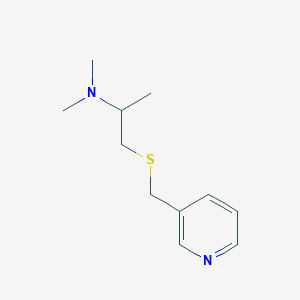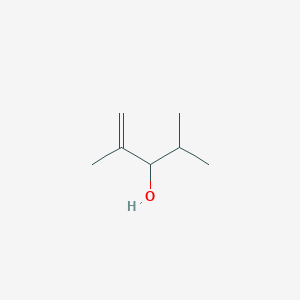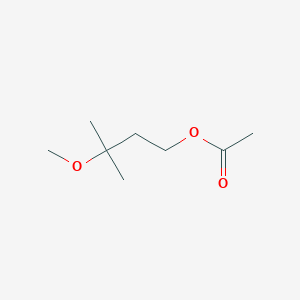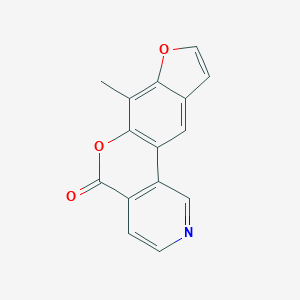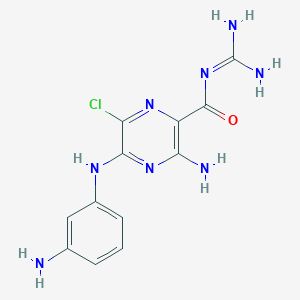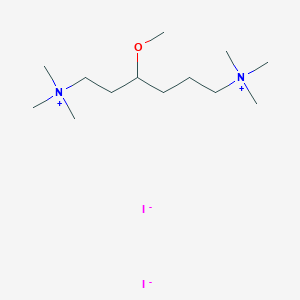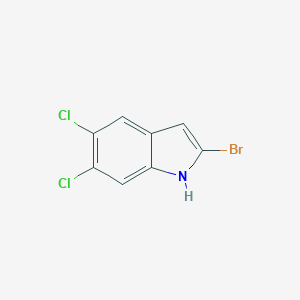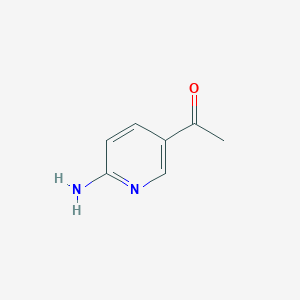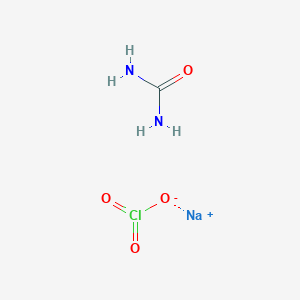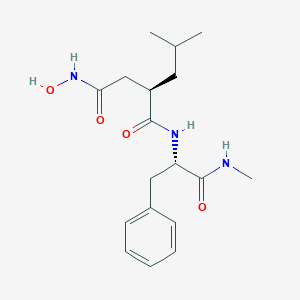
Methylamino-phenylalanyl-leucyl-hydroxamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylamino-phenylalanyl-leucyl-hydroxamic acid (also known as MLN-9708) is a proteasome inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer.
作用機序
MLN-9708 works by inhibiting the proteasome, which is a cellular complex responsible for breaking down proteins. By inhibiting the proteasome, MLN-9708 prevents the degradation of regulatory proteins that control cell growth and division, leading to the accumulation of toxic proteins and ultimately, cell death.
生化学的および生理学的効果
In addition to its anti-cancer properties, MLN-9708 has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels form. This effect may be useful in treating diseases such as macular degeneration and diabetic retinopathy.
実験室実験の利点と制限
One advantage of using MLN-9708 in lab experiments is its high potency and specificity for the proteasome. This makes it a useful tool for studying proteasome function and its role in various cellular processes. However, one limitation of using MLN-9708 is its potential toxicity to non-cancerous cells, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on MLN-9708. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with MLN-9708. Finally, there is ongoing research into the use of MLN-9708 in combination with other cancer therapies to improve treatment outcomes.
合成法
MLN-9708 is synthesized using a modified version of the conventional solid-phase peptide synthesis method. The process involves the coupling of various amino acids to form the desired peptide sequence, followed by the addition of a hydroxamic acid group at the C-terminus.
科学的研究の応用
MLN-9708 has been extensively studied for its potential use in cancer treatment. It has shown efficacy against a wide range of cancer cell lines, including multiple myeloma, lymphoma, and solid tumors. The compound has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.
特性
CAS番号 |
108383-58-0 |
|---|---|
製品名 |
Methylamino-phenylalanyl-leucyl-hydroxamic acid |
分子式 |
C18H27N3O4 |
分子量 |
349.4 g/mol |
IUPAC名 |
(2R)-N'-hydroxy-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C18H27N3O4/c1-12(2)9-14(11-16(22)21-25)17(23)20-15(18(24)19-3)10-13-7-5-4-6-8-13/h4-8,12,14-15,25H,9-11H2,1-3H3,(H,19,24)(H,20,23)(H,21,22)/t14-,15+/m1/s1 |
InChIキー |
MOPRTFSMCQNUCT-CABCVRRESA-N |
異性体SMILES |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC |
SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC |
正規SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC |
同義語 |
3-((benzyl)(methylaminocarbonyl)methylaminocarbonyl)N-hydroxy-5-methylhexanamide 3-BMMHMH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



